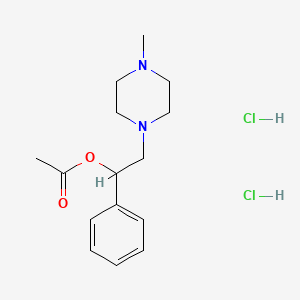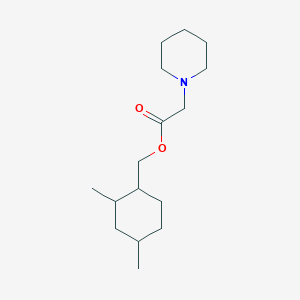![molecular formula C17H17N3O4 B3892661 4-methyl-3-nitro-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B3892661.png)
4-methyl-3-nitro-N-[4-(propionylamino)phenyl]benzamide
Vue d'ensemble
Description
4-methyl-3-nitro-N-[4-(propionylamino)phenyl]benzamide, commonly known as MPAP, is a chemical compound that has garnered significant attention in the scientific community due to its potential as a research tool. MPAP is classified as a benzamide derivative and has been found to exhibit unique pharmacological properties that make it an attractive candidate for use in scientific research.
Mécanisme D'action
The mechanism of action of MPAP is not fully understood, but it is believed to act as a sigma-1 receptor agonist. The sigma-1 receptor is a transmembrane protein that is involved in a range of cellular processes, including calcium signaling, ion channel regulation, and neurotransmitter release. Activation of the sigma-1 receptor has been shown to have neuroprotective effects and to modulate the activity of various neurotransmitter systems.
Biochemical and Physiological Effects:
MPAP has been found to have a range of biochemical and physiological effects. In vitro studies have shown that MPAP can increase the release of dopamine and serotonin in the brain, suggesting that it may have antidepressant and anxiolytic effects. MPAP has also been shown to increase the expression of neurotrophic factors, which are proteins that promote the growth and survival of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of MPAP is its specificity for the sigma-1 receptor. This allows researchers to selectively target this receptor and investigate its role in various cellular processes. However, one limitation of MPAP is that it can be difficult to work with due to its low solubility in water. This can make it challenging to administer to cells or animals in a laboratory setting.
Orientations Futures
There are several potential future directions for research on MPAP. One area of interest is its potential as a therapeutic agent for the treatment of neurological disorders. Another potential direction is the investigation of the sigma-1 receptor in other cellular processes, such as mitochondrial function and protein folding. Additionally, the development of new analogs of MPAP with improved solubility and pharmacokinetic properties could lead to new insights into the role of the sigma-1 receptor in health and disease.
Conclusion:
In conclusion, MPAP is a chemical compound that has significant potential as a research tool in the field of neuroscience. Its specificity for the sigma-1 receptor and range of pharmacological properties make it an attractive candidate for investigating the role of this receptor in various cellular processes. While there are limitations to its use, the development of new analogs and continued research on its mechanisms of action could lead to new insights into the treatment of neurological disorders.
Applications De Recherche Scientifique
MPAP has been found to exhibit a range of pharmacological properties that make it an attractive candidate for use in scientific research. One of the primary applications of MPAP is in the field of neuroscience, where it has been used to investigate the role of the sigma-1 receptor in various neurological disorders. MPAP has also been shown to have potential therapeutic effects in the treatment of depression, anxiety, and addiction.
Propriétés
IUPAC Name |
4-methyl-3-nitro-N-[4-(propanoylamino)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4/c1-3-16(21)18-13-6-8-14(9-7-13)19-17(22)12-5-4-11(2)15(10-12)20(23)24/h4-10H,3H2,1-2H3,(H,18,21)(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFOWDOCPOBPGGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[(3-nitro-1H-1,2,4-triazol-1-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3892586.png)

![5-(2-furyl)-N-(tetrahydro-2-furanylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B3892594.png)
![N-({1-[(3-chloro-2-methylphenyl)sulfonyl]-3-piperidinyl}methyl)-5-methyl-3-isoxazolecarboxamide](/img/structure/B3892609.png)
![N-{4-[(4-bromobenzoyl)amino]phenyl}-2-chloro-5-nitrobenzamide](/img/structure/B3892613.png)

![3-[(4-chloro-2-nitrophenyl)amino]-1-(3,4-dimethoxyphenyl)-2-propen-1-one](/img/structure/B3892625.png)
![5-amino-3-{2-[1-(2-chlorobenzyl)-1H-indol-3-yl]-1-cyanovinyl}-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B3892628.png)
![N-[4-(butyrylamino)phenyl]-5-(4-chlorophenyl)-2-furamide](/img/structure/B3892639.png)

![4-{[4-({4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}methyl)benzyl]oxy}-3-methoxybenzaldehyde](/img/structure/B3892649.png)
![2-(2-hydroxyethyl)-6-(1-pyrrolidinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3892660.png)
![5-amino-3-[1-cyano-2-(2,4-dimethoxyphenyl)vinyl]-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B3892672.png)
![ethyl {2-methoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}acetate](/img/structure/B3892682.png)